3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol
Overview
Description
Mechanism of Action
Target of Action
It is known to be an antibacterial agent with strong activity against gram-positive bacteria .
Mode of Action
It is known to display antioxidant and radical scavenging activity , which suggests that it may interact with its targets by neutralizing harmful free radicals.
Biochemical Pathways
Given its antioxidant and radical scavenging activity , it may be involved in pathways related to oxidative stress and inflammation.
Result of Action
Given its known antibacterial and antioxidant activities , it can be inferred that it may help in reducing bacterial infections and oxidative stress at the cellular level.
Biochemical Analysis
Biochemical Properties
3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol plays a significant role in biochemical reactions due to its strong antibacterial activity against Gram-positive bacteria. It interacts with various enzymes and proteins, displaying antioxidant properties that help in scavenging free radicals. The compound’s interaction with these biomolecules helps in reducing oxidative stress and protecting cells from damage .
Cellular Effects
The effects of 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce cell-cycle arrest, apoptosis, and oxidative stress in certain cell lines, thereby affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, it modulates various signaling pathways, including the PI3K/AKT/NF-κB pathway, which plays a crucial role in cell survival and apoptosis .
Metabolic Pathways
3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s antioxidant properties help in maintaining cellular redox balance and protecting cells from oxidative damage .
Transport and Distribution
Within cells and tissues, 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability at target sites where it exerts its effects .
Subcellular Localization
The subcellular localization of 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in modulating cellular processes and protecting cells from oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Di(2,6-diisopropylphenol) typically involves the isopropylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with isopropyl alcohol in the presence of an acid catalyst such as H-beta or H-mordenite . The reaction conditions are optimized to achieve high selectivity and conversion rates, with temperatures around 100-150°C and specific molar ratios of phenol to isopropyl alcohol .
Industrial Production Methods: In industrial settings, the production of Di(2,6-diisopropylphenol) often employs continuous flow processes. This method enhances safety, scalability, and efficiency. The process involves a two-step procedure: a double Friedel-Crafts alkylation followed by a decarboxylation step . This approach minimizes exposure to hazardous chemicals and allows for easier scale-up .
Chemical Reactions Analysis
Types of Reactions: Di(2,6-diisopropylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Di(2,6-diisopropylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and oxidative phosphorylation in mitochondria.
Medicine: Widely used as an anesthetic agent for induction and maintenance of anesthesia.
Industry: Employed in the stabilization of bio-oils containing phenolic compounds.
Comparison with Similar Compounds
- 2,6-Di-tert-butylphenol
- 2,6-Diethylphenol
- 2-tert-Butylphenol
Comparison: Di(2,6-diisopropylphenol) is unique due to its specific isopropyl substituents at the 2 and 6 positions on the phenolic ring. This structural arrangement influences its reactivity and steric interactions, particularly with the O-H group . Compared to 2,6-di-tert-butylphenol, Di(2,6-diisopropylphenol) exhibits less steric strain, making it more suitable for certain applications .
Properties
IUPAC Name |
4-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2,6-di(propan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16,25-26H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAISRHCMPQROAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C2=CC(=C(C(=C2)C(C)C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178867 | |
Record name | Dipropofo | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2416-95-7 | |
Record name | Dipropofo | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002416957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipropofo | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl or 3,3',5,5'-tetrakis(1-methylethyl)-[1,1'-biphenyl]-4,4'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPROPOFO | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9GE6HX42A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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